Methyl 3-amino-5-chloro-2-hydroxybenzoate
Overview
Description
Methyl 3-amino-5-chloro-2-hydroxybenzoate is a compound that is structurally related to various other compounds explored for their potential applications in different fields of chemistry and biology. Although the specific compound is not directly studied in the provided papers, the related compounds provide insights into the possible characteristics and applications of Methyl 3-amino-5-chloro-2-hydroxybenzoate.
Synthesis Analysis
The synthesis of related compounds often involves selective chlorination and the use of different substituents to achieve desired properties. For instance, the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which is structurally similar to the compound of interest, was achieved by using N-chlorosuccinimide for selective monochlorination at specific positions on the substrate . This method could potentially be adapted for the synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the crystallographic system, space group, and hydrogen bonding interactions . These techniques could be applied to determine the molecular structure of Methyl 3-amino-5-chloro-2-hydroxybenzoate and to understand its supramolecular assembly.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of cocrystals and the ability to participate in hydrogen bonding interactions, which are crucial for the stability of the crystal structure . Additionally, the presence of amino and hydroxy groups in the structure suggests that Methyl 3-amino-5-chloro-2-hydroxybenzoate could engage in similar interactions, affecting its reactivity and the formation of supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic methods, including FTIR, 1H NMR, and 13C NMR . These methods could be used to confirm the structure of Methyl 3-amino-5-chloro-2-hydroxybenzoate and to investigate its properties. Theoretical calculations, such as density functional theory (DFT), could provide additional insights into the vibrational frequencies and electronic properties, such as the HOMO-LUMO energy gap, which are indicative of the compound's stability and reactivity .
Scientific Research Applications
Fluorescent Sensing
Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a chemosensor synthesized from a base similar to Methyl 3-amino-5-chloro-2-hydroxybenzoate, demonstrates high selectivity and sensitivity toward Al3+ ions, even in the presence of other coexisting metal ions. Its application extends to living cell imaging, specifically in detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy, indicating its potential in medical diagnostics and environmental monitoring (Ye et al., 2014).
Synthesis of Agrochemicals
Compounds related to Methyl 3-amino-5-chloro-2-hydroxybenzoate, like 3-Methyl-2-nitrobenzoic acid and 2-Amino-3-methylbenzoic acid, play a critical role in the synthesis of agrochemicals such as Chlorantraniliprole, a prominent pesticide. These substances undergo a series of chemical transformations, showcasing the intricate pathways and the significance of these compounds in the synthesis of complex molecules essential for agricultural productivity (Yi-fen et al., 2010); (Jian-hong, 2012).
Development of Anti-Cancer Drugs
Methyl 3-amino-5-chloro-2-hydroxybenzoate-related compounds have been utilized in the development of anti-cancer drugs. For instance, Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate synthesized from related compounds, is instrumental in producing drugs that inhibit thymidylate synthase, showcasing the compound's potential in pharmaceutical applications targeting cancer treatment (Sheng-li, 2004).
Chemical Synthesis and Material Science
The compound has also seen applications in the field of material science and chemical synthesis. For example, 2-Amino-5-methylpyridinium 2-hydroxybenzoate, a compound structurally similar to Methyl 3-amino-5-chloro-2-hydroxybenzoate, displays a range of molecular interactions and packing, hinting at its potential in the development of novel materials and chemical structures (Quah et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-5-chloro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSOMLZFAVONTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350776 | |
Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-chloro-2-hydroxybenzoate | |
CAS RN |
5043-81-2 | |
Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 3-amino-5-chloro-2-hydroxybenzoate in the synthesis of Azasetron Hydrochloride?
A: Methyl 3-amino-5-chloro-2-hydroxybenzoate serves as a crucial building block in the multi-step synthesis of Azasetron Hydrochloride []. The paper "Synthesis of Azasetron Hydrochloride" outlines its conversion into 6-chloro-4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid through a series of reactions including cyclization, methylation, and hydrolysis. This intermediate subsequently undergoes further transformations to ultimately yield Azasetron Hydrochloride.
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